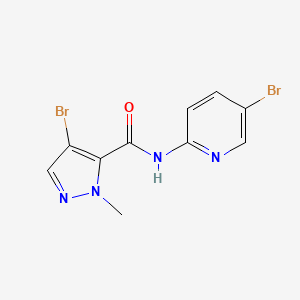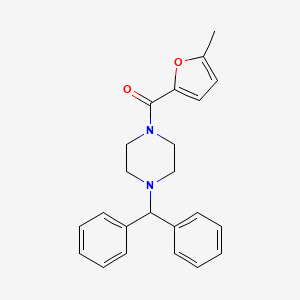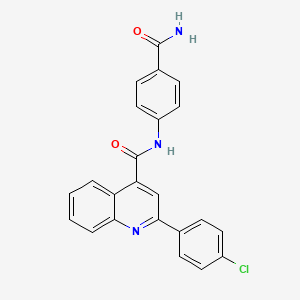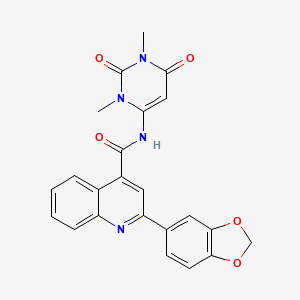![molecular formula C22H20ClN3O5 B3481810 [4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3481810.png)
[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Descripción general
Descripción
[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperazine ring, and a nitrophenoxy group attached to a furan ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-chlorophenyl)piperazine: This can be achieved by reacting 4-chloroaniline with piperazine under controlled conditions.
Synthesis of 5-[(2-nitrophenoxy)methyl]-2-furyl methanone: This involves the reaction of 2-nitrophenol with furfural in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE: undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with other compounds that have similar structural features:
4-(4-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the furan and nitrophenoxy groups.
5-[(2-nitrophenoxy)methyl]-2-furyl methanone: Contains the furan and nitrophenoxy groups but lacks the piperazine and chlorophenyl groups.
The uniqueness of This compound lies in its combination of these structural elements, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c23-16-5-7-17(8-6-16)24-11-13-25(14-12-24)22(27)21-10-9-18(31-21)15-30-20-4-2-1-3-19(20)26(28)29/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNFBQYLYVCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE](/img/structure/B3481731.png)
![N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3481738.png)
![N-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3481741.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3481748.png)

![10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B3481773.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3481782.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)


![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)


